5,5'-Dimethoxy-2,2'-bipyridine
Overview
Description
5,5’-Dimethoxy-2,2’-bipyridine: is an organic compound with the molecular formula C12H12N2O2. It is a derivative of bipyridine, where two methoxy groups are attached to the 5th position of each pyridine ring. This compound is known for its coordination chemistry and is widely used as a ligand in various chemical reactions and complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dimethoxy-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling , which involves the reaction between 2-pyridyl zinc halides and bromopyridines in the presence of a palladium catalyst . Another method is the Stille coupling , which uses organotin reagents and palladium catalysts . These reactions are carried out under inert conditions to prevent oxidation and ensure high yields.
Industrial Production Methods: Industrial production of 5,5’-Dimethoxy-2,2’-bipyridine often involves large-scale coupling reactions using similar methods as mentioned above. The reactions are optimized for higher efficiency and yield, often using continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 5,5’-Dimethoxy-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bipyridine N-oxides.
Reduction: It can be reduced to form dihydrobipyridine derivatives.
Substitution: It can undergo substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often use nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Bipyridine N-oxides.
Reduction: Dihydrobipyridine derivatives.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5,5’-Dimethoxy-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: It is used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Industry: It is used in the production of dyes, agrochemicals, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 5,5’-Dimethoxy-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating reactions such as oxidation and reduction . The methoxy groups can influence the electronic properties of the bipyridine ligand, affecting the reactivity and stability of the complexes formed .
Comparison with Similar Compounds
5,5’-Dimethyl-2,2’-bipyridine: Similar in structure but with methyl groups instead of methoxy groups.
6,6’-Dimethoxy-2,2’-bipyridine: Methoxy groups are attached at the 6th position instead of the 5th.
2,2’-Bipyridine: The parent compound without any substituents.
Uniqueness: 5,5’-Dimethoxy-2,2’-bipyridine is unique due to the presence of methoxy groups, which can enhance its solubility and alter its electronic properties compared to its unsubstituted or differently substituted counterparts. This makes it particularly useful in forming complexes with specific electronic and steric requirements .
Properties
IUPAC Name |
5-methoxy-2-(5-methoxypyridin-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-15-9-3-5-11(13-7-9)12-6-4-10(16-2)8-14-12/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRLOACZMMQQBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C2=NC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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